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Glycerides, C16-18 mono-and di- - 85251-77-0

Glycerides, C16-18 mono-and di-

Catalog Number: EVT-8221357
CAS Number: 85251-77-0
Molecular Formula: C37H72O5
Molecular Weight: 597.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Glycerides, specifically the compound “Glycerides, C16-18 mono-and di-,” are a class of lipids known as acylglycerides, which are esters formed from glycerol and fatty acids. This particular compound includes both monoacylglycerols and diacylglycerols derived from long-chain fatty acids, primarily palmitic acid (C16) and stearic acid (C18). These glycerides play significant roles in biological systems and various industrial applications due to their unique properties.

Source

The primary sources of Glycerides, C16-18 mono-and di-, include natural fats and oils such as palm oil, soybean oil, and cocoa butter. These glycerides can also be synthesized through various chemical and enzymatic methods, utilizing glycerol and the corresponding fatty acids.

Classification

Glycerides can be classified into three main categories based on the number of fatty acid chains attached to the glycerol backbone:

  1. Monoacylglycerols: Contain one fatty acid chain.
  2. Diacylglycerols: Contain two fatty acid chains.
  3. Triacylglycerols: Contain three fatty acid chains.

In the case of Glycerides, C16-18 mono-and di-, both mono- and diacylglycerols are present, contributing to their functional properties in emulsification and stabilization processes.

Synthesis Analysis

Methods

The synthesis of Glycerides, C16-18 mono-and di-, can be achieved through several methods:

  1. Chemical Synthesis:
    • Esterification: This involves the reaction of glycerol with palmitic and stearic acids, often using acid catalysts like sulfuric acid to facilitate the reaction.
    • Glycerolysis: A process where triglycerides are converted into mono- and diglycerides in the presence of an alkaline catalyst under high temperatures .
  2. Enzymatic Synthesis:
    • Utilizing lipases as biocatalysts for the esterification of glycerol with fatty acids is an environmentally friendly method that yields high-purity products. This method is gaining popularity due to its specificity and lower environmental impact .
  3. Chemical Modification:
    • Existing triacylglycerols can undergo chemical modifications to selectively replace specific fatty acids at designated positions on the glycerol backbone.

Technical Details

The choice of synthesis method affects the purity, yield, and characteristics of the final product. Enzymatic methods typically provide higher specificity and milder reaction conditions compared to traditional chemical methods.

Molecular Structure Analysis

Structure

Glycerides consist of a glycerol backbone esterified with one or more fatty acid chains. For Glycerides, C16-18 mono-and di-, the structure can be represented as follows:

  • Monoacylglycerol Structure:
    R1OC(O)CH2CH(OH)CH2OR2\text{R}_1\text{O}-\text{C}(O)-\text{CH}_2-\text{CH}(\text{OH})-\text{CH}_2-\text{O}-\text{R}_2
    where R1R_1 is a long-chain fatty acid (C16 or C18), and R2R_2 is a hydroxyl group.
  • Diacylglycerol Structure:
    R1OC(O)CH2CH(OR2)CH2OR3\text{R}_1\text{O}-\text{C}(O)-\text{CH}_2-\text{CH}(\text{O}-\text{R}_2)-\text{CH}_2-\text{O}-\text{R}_3
    where R1R_1 and R2R_2 are long-chain fatty acids (C16 or C18).

Data

The molecular weights vary depending on the specific composition of fatty acids attached. For example:

  • Monoacylglycerols typically have a molecular weight around 340 g/mol.
  • Diacylglycerols have a higher molecular weight, approximately 600 g/mol.
Chemical Reactions Analysis

Reactions

Glycerides, C16-18 mono-and di-, can undergo several chemical reactions:

  1. Hydrolysis: In alkaline conditions, these compounds can hydrolyze to yield glycerol and free fatty acids.
  2. Oxidation: They can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
  3. Reduction: The ester bonds can be reduced using lithium aluminum hydride as a reducing agent.
  4. Substitution Reactions: Functional groups can be substituted to create derivatives with modified properties .

Technical Details

These reactions are essential for modifying the functional properties of glycerides for specific applications in food science, pharmaceuticals, and cosmetics.

Mechanism of Action

Process

The mechanism of action for Glycerides, C16-18 mono-and di-, primarily involves their role as emulsifiers in various formulations:

  1. Emulsification: They reduce interfacial tension between oil and water phases, stabilizing emulsions by preventing coalescence of droplets.
  2. Lubrication: Their lubricating properties help in improving texture in food products and enhancing skin feel in cosmetic formulations.

Data

Research indicates that these glycerides increase the stability of emulsions significantly by enhancing the interfacial area between dispersed droplets .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically colorless to pale yellow liquids or solids depending on the degree of saturation.
  • Melting Point: Varies with chain length; generally increases with longer carbon chains.
  • Solubility: Poorly soluble in water but soluble in organic solvents like ethanol and chloroform.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to extreme temperatures and pH levels.
  • Reactivity: Reacts with strong bases or acids during hydrolysis or transesterification processes .
Applications

Scientific Uses

Glycerides, C16-18 mono-and di-, have diverse applications across various fields:

  1. Food Industry: Used as emulsifiers and stabilizers in processed foods to improve texture and shelf life.
  2. Pharmaceuticals: Serve as carriers for lipophilic drugs in drug delivery systems due to their ability to form stable emulsions.
  3. Cosmetics: Function as emollients that enhance skin hydration and texture in creams and lotions.
  4. Nutritional Studies: Investigated for their role in lipid metabolism and their effects on health when included in dietary formulations .

Properties

CAS Number

85251-77-0

Product Name

Glycerides, C16-18 mono-and di-

IUPAC Name

(1-hexadecanoyloxy-3-hydroxypropan-2-yl) octadecanoate

Molecular Formula

C37H72O5

Molecular Weight

597.0 g/mol

InChI

InChI=1S/C37H72O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-35(33-38)34-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h35,38H,3-34H2,1-2H3

InChI Key

ONCLVQFEAFTXMN-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCCCCCCCCC

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